Ethyl 3-cyclopropyl-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

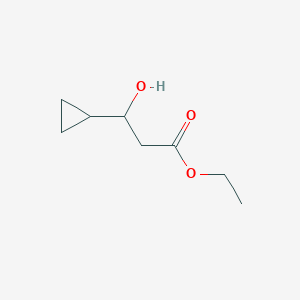

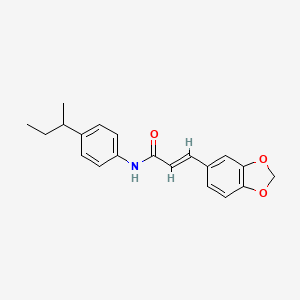

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3-cyclopropyl-3-hydroxypropanoate is 1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the third carbon of a 3-hydroxypropanoate ester.Physical And Chemical Properties Analysis

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a liquid at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not well documented in the available literature.Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

Research demonstrates the use of ultrasound in the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, closely related to ethyl 3-cyclopropyl-3-hydroxypropanoate. This process, utilizing enzymes such as PCL, PLE, and CRL, benefits from ultrasound by reducing reaction time without significant impact on yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Synthesis Methods

A synthesis method for related compounds starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process includes preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005). Additionally, the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over tartaric acid modified Raney nickel achieves more than 98% optical purity of methyl 3-cyclopropyl-3-hydroxypropanoate (Nakagawa, Sugimura, & Tai, 1997).

Microbial Reduction

The microbial reduction process using strains of Geotrichum candidum and Aspergillus niger produces (R)and (S) enantiomers of closely related 3-hydroxybutanoate from ethyl 3-oxobutanoate, showcasing microbial application in compound synthesis (Bernardi, Cardillo, & Ghiringhelli, 1984).

Enantioselective Acylation

Candida antarctica lipases A and B have been employed in the enantioselective acylation of ethyl 3-heteroaryl-3-hydroxypropanoates. This method emphasizes the importance of lipase enantiopreference and substrate structure in the resolution of secondary alcohols (Brem et al., 2011).

Chemical Synthesis Applications

There are various methods for the chemical synthesis of related compounds, such as the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an intermediate for gemcitabine hydrochloride, highlighting the relevance of these compounds in pharmaceutical synthesis (Mukarram, Chavan, Khan, & Bandgar, 2011).

Renewable Acrylonitrile Production

Ethyl 3-hydroxypropanoate is a key compound in renewable acrylonitrile production, an eco-friendly approach to manufacturing plastics and fibers. This process uses a titanium dioxide solid acid catalyst and avoids hazardous by-products (Karp et al., 2017).

Safety and Hazards

Ethyl 3-cyclopropyl-3-hydroxypropanoate is associated with several hazard statements including H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 3-cyclopropyl-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBHCDHXMXFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclopropyl-3-hydroxypropanoate | |

CAS RN |

72715-12-9 |

Source

|

| Record name | ethyl 3-cyclopropyl-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)

![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)

![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)